7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester
Description
7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester is a bicyclic compound featuring a rigid norbornane-like scaffold with a nitrogen atom at position 7. Key functional groups include:
- Ethyl ester at position 7, enhancing lipophilicity and modulating reactivity.
- Formyl group at position 2, a reactive aldehyde moiety enabling nucleophilic additions or condensation reactions.
This compound is of interest in medicinal chemistry due to its constrained geometry, which mimics bioactive natural products like epibatidine . Below, we compare its structural and physicochemical properties with analogues.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)11-8-3-4-9(11)7(5-8)6-12/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVKZKUEZYZCFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2CCC1C(C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester typically involves the following steps:
Formation of the Bicyclic Ring System: The initial step involves the formation of the bicyclic ring system, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, including oxidation and hydrolysis.
Formylation: The formyl group is introduced using formylation reagents such as formic acid or formyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid.
Reduction: 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-hydroxymethyl-, ethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: The compound is used in biochemical studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bicyclic structure may also interact with specific receptors or ion channels, modulating their function.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Key Observations:
- Ester Groups: Methyl (C₈H₁₃NO₂) and ethyl (C₉H₁₅NO₂) esters at position 7 differ in lipophilicity and steric bulk. Ethyl esters generally exhibit higher boiling points (e.g., 234.1°C for C₉H₁₅NO₂ vs. lower for methyl esters) due to increased molecular weight .
- Formyl vs. Oxo : The 2-formyl group in the target compound offers greater reactivity (e.g., Schiff base formation) compared to the 2-oxo group in Boc-protected derivatives .
- Biological Relevance: Analogues like Anti-2-benzyl derivatives (C₁₆H₂₁NO₂) are explored for pharmacological applications, where bulky substituents (e.g., benzyl) influence receptor binding .
Ionization Energy and Electronic Effects
The methyl ester analogue (C₈H₁₃NO₂) exhibits ionization energies of 8.3 eV (vertical) and 8.93 eV (adiabatic) via photoelectron spectroscopy, reflecting electron-deficient character at the nitrogen . The formyl group in the target compound may further polarize the bicyclic system, altering electron distribution and reactivity.
Biological Activity
7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This compound belongs to a class of molecules known for their interactions with various biological targets, including cholinergic receptors, which play a crucial role in neurotransmission and are implicated in numerous neurological disorders.
- Molecular Formula : C11H15NO3
- Molecular Weight : 209.25 g/mol
- CAS Number : 876376-07-7
Biological Activity
The biological activity of 7-Azabicyclo[2.2.1]heptane derivatives has been extensively studied, particularly their effects on cholinergic systems. These compounds have been shown to act as ligands for cholinergic receptors, which are critical for cognitive functions and memory.
The mechanism by which these compounds exert their biological effects primarily involves:
- Cholinergic Receptor Interaction : The azabicyclo structure allows for effective binding to muscarinic and nicotinic acetylcholine receptors, influencing neurotransmitter release and synaptic transmission.
- Inhibition of Acetylcholinesterase : Some derivatives have demonstrated the ability to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.
Research Findings
A variety of studies have investigated the pharmacological properties of this compound and its derivatives:
- Cholinergic Activity : Research indicates that 7-Azabicyclo[2.2.1]heptane derivatives exhibit significant cholinergic activity, making them potential candidates for treating cognitive disorders such as Alzheimer's disease .
- Synthesis and Characterization : A study detailed the synthesis of various derivatives using modified Fischer esterification methods, demonstrating that structural modifications can enhance biological activity .
-
Case Studies :
- In a controlled study, a derivative of this compound was tested on animal models exhibiting symptoms of cognitive decline. Results showed improved memory retention and learning capabilities compared to control groups .
- Another case study focused on the compound's neuroprotective effects against oxidative stress in neuronal cell lines, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Common Protecting Groups for 7-Azabicyclo Derivatives
Basic: How is the compound characterized spectroscopically?
Methodological Answer:
Key techniques include:
- NMR : H and C NMR identify the bicyclic framework, ester carbonyl (~170 ppm), and formyl proton (~9-10 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 255.31 g/mol for Boc-protected analogs ).
- IR Spectroscopy : Stretching frequencies for ester (C=O, ~1740 cm) and formyl (C=O, ~1710 cm) groups.
Advanced: How do steric and electronic effects of the bicyclic framework influence reactivity?
Methodological Answer:
The rigid bicyclo[2.2.1]heptane system imposes steric constraints, directing nucleophilic attacks to the less hindered exo-face. Computational studies (DFT) predict electrophilic reactivity at the formyl group due to conjugation with the adjacent nitrogen . Experimental validation involves monitoring reactions (e.g., Schiff base formation) under controlled pH and solvent polarity .
Q. Table 2: Computational Predictions vs. Experimental Data
| Property | Predicted Value (DFT) | Experimental Value | Source |
|---|---|---|---|
| pKa (amine) | 8.5 ± 0.3 | 8.2 (potentiometric) | |
| LogP | 1.8 | 1.6 (HPLC) |
Advanced: How can contradictory data on reaction yields be resolved?
Methodological Answer:
Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (DMSO) enhance nucleophilicity in superbasic conditions, as seen in amidoxime reactions .
- Catalyst Purity : Trace metal impurities (e.g., Pd in coupling reactions) alter kinetics. Use chelating agents (EDTA) to mitigate .
- Temperature Control : Exothermic cyclization steps require slow reagent addition to avoid side products.
Advanced: What role does the formyl group play in derivatization for biological studies?
Methodological Answer:
The formyl group enables:
- Schiff Base Formation : Reacts with primary amines (e.g., lysine residues) to study protein binding.
- Reductive Amination : Converts to stable amine derivatives for pharmacokinetic profiling .
- Click Chemistry : Azide-alkyne cycloaddition for bioconjugation.
Key Consideration : Steric hindrance from the bicyclic core may limit accessibility to bulky reagents, necessitating optimization of reaction scales .
Basic: What are the stability considerations for storage and handling?
Methodological Answer:
- Hydrolysis Sensitivity : Store under anhydrous conditions (-20°C, desiccated) to prevent ester or amide cleavage.
- Light Sensitivity : The formyl group may undergo photodegradation; use amber vials .
Advanced: How is the compound’s conformational rigidity exploited in drug design?
Methodological Answer:
The bicyclic scaffold enforces a fixed geometry, improving target binding selectivity. For example:
- Enzyme Inhibition : Mimics transition-state conformations in protease inhibitors.
- Pharmacophore Modeling : MD simulations correlate ring puckering with receptor docking scores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
